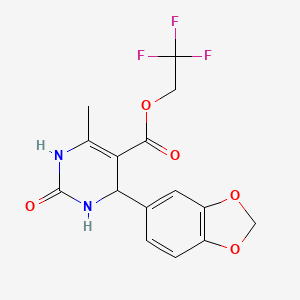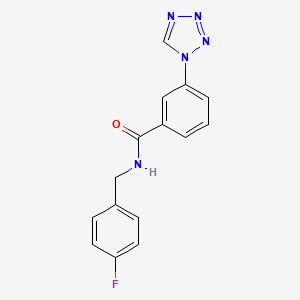![molecular formula C17H16ClNO B4958915 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B4958915.png)
1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one, also known as Clomiphene, is a selective estrogen receptor modulator (SERM) that has been widely used in scientific research. Clomiphene is a synthetic compound that was first developed in the 1960s as a fertility drug for women. However, it has since been found to have a range of other potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one is complex and not fully understood. It is believed to act as a SERM, binding to estrogen receptors in some tissues while blocking them in others. This results in a range of effects on the body, including the induction of ovulation and the inhibition of tumor growth.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one has a range of biochemical and physiological effects on the body. It has been shown to increase levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are important hormones in the regulation of female fertility. It has also been found to have anti-estrogenic effects in some tissues, which may contribute to its anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one for use in scientific research is its well-established safety profile. It has been used for decades in the treatment of female infertility and is generally well-tolerated. However, one limitation of 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one is that it can have variable effects on different tissues, which can make it difficult to interpret research findings.
Orientations Futures
There are a number of potential future directions for research on 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one. One area of interest is in the development of new cancer therapies based on its anti-tumor effects. Another area of interest is in the use of 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one in the treatment of male infertility, as it has been shown to increase testosterone levels in some men. Additionally, further research is needed to better understand the mechanisms of action of 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one and its effects on different tissues in the body.
Méthodes De Synthèse
1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one is typically synthesized through a multi-step process that involves the reaction of 4-chloroacetophenone with 2,4-dimethylaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a series of reactions that yield the final product, 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in scientific research. One of the most common uses of 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one is in the study of female fertility. It has been shown to be effective in inducing ovulation in women who have trouble conceiving due to hormonal imbalances.
In addition to its use in fertility research, 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one has also been studied for its potential applications in cancer research. It has been found to have anti-tumor effects in some types of cancer, including breast cancer.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,4-dimethylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-3-8-16(13(2)11-12)19-10-9-17(20)14-4-6-15(18)7-5-14/h3-11,19H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYWSALOEJWFPG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4958832.png)
![5-nitro-N-(4-nitrophenyl)spiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B4958838.png)
![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)

![2-(allylthio)-4-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4958853.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4958886.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4958892.png)
![2-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4958895.png)
![5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide](/img/structure/B4958901.png)
![1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958908.png)

![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1-isobutyl-2-(methylsulfonyl)-1H-imidazole](/img/structure/B4958919.png)
![2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4958921.png)
